1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene
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Overview
Description
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by multiple phenyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acids and halides are reacted in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Quinones
Reduction: Hydrogenated phenylbenzenes
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Biphenyl: Consists of two phenyl rings connected by a single bond.
Triphenylbenzene: Contains three phenyl groups attached to a central benzene ring.
Tetraphenylmethane: Features four phenyl groups attached to a central carbon atom.
Uniqueness: 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene is unique due to its extended conjugated system, which can enhance its electronic properties and stability. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics.
Properties
CAS No. |
15039-46-0 |
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Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-10-27(11-4-1)31-14-7-16-33(24-31)29-20-22-30(23-21-29)34-17-9-19-36(26-34)35-18-8-15-32(25-35)28-12-5-2-6-13-28/h1-26H |
InChI Key |
XEJIMNGUUFAQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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